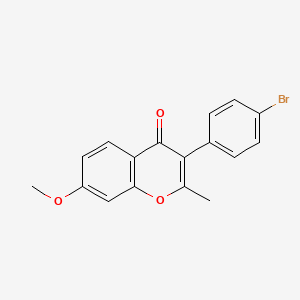

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

Description

3-(4-Bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone (a bicyclic system comprising a benzopyran-4-one core). Key structural features include:

- Position 3: A 4-bromophenyl group, which introduces steric bulk and electron-withdrawing effects due to the bromine atom.

- Position 7: A methoxy (-OCH₃) group, enhancing lipophilicity and influencing electronic distribution.

- Position 2: A methyl (-CH₃) group, contributing to steric hindrance and stability.

Properties

IUPAC Name |

3-(4-bromophenyl)-7-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXPMQAZOGNNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 7-methoxy-2-methylchromone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The chromone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key substituent comparisons (Table 1):

Substituent Analysis :

- Halogen Effects: Bromine (Br) in the target compound vs.

- Methoxy vs. Hydroxy : The 7-methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs (e.g., ), altering solubility and metabolic stability.

- Core Structure : Chromen-4-one (ketone) vs. chromen-2-one (coumarin, lactone). The lactone ring in coumarins may confer distinct reactivity, such as susceptibility to hydrolysis.

Physicochemical and Spectral Properties

- NMR Data : The target compound’s ¹H-NMR would likely show aromatic protons influenced by the electron-withdrawing bromine (e.g., downfield shifts for H near Br). Compare with , where 7-(4-chlorobutoxy)-substituted chromen-4-one exhibits δ 6.34–7.73 ppm for aromatic protons.

- Mass Spectrometry : The molecular ion peak [M+H]⁺ for the target (expected m/z ~359) aligns with brominated analogs in .

Crystallographic and Solid-State Behavior

- Hydrogen Bonding : The target compound’s bromophenyl group may influence crystal packing via halogen bonding (C–Br⋯O/N interactions), as seen in .

- Comparison with : The nitro and methylamino groups in 4-(4-bromophenyl)-chromen-5(6H)-one stabilize its crystal lattice via N–H⋯O hydrogen bonds, forming S(6) ring motifs. The target compound’s methoxy and methyl groups may instead favor van der Waals interactions.

Biological Activity

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family, which is renowned for its diverse biological activities including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest in various fields of scientific research due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is . Its structure features a chromone core with a bromophenyl group at the 3-position and a methoxy group at the 7-position. The presence of the bromine atom enhances its lipophilicity and may influence its biological interactions.

Antioxidant Activity

Flavonoids, including 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, are well-documented for their antioxidant properties. This compound exhibits the ability to scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies indicate that it can effectively reduce oxidative damage in various cell types, contributing to its potential as a neuroprotective agent.

Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. Research indicates that it modulates pathways involved in inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes. This activity suggests its utility in treating inflammatory diseases.

Anticancer Activity

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has demonstrated significant anticancer properties in vitro. It induces apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function. Notably, studies have reported its effectiveness against breast cancer cell lines, highlighting its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The compound scavenges ROS, thereby reducing oxidative stress.

- Anti-inflammatory Mechanism : It inhibits COX enzymes and reduces cytokine production.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial disruption and caspase activation.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one using DPPH and ABTS assays. The results indicated an IC50 value of 25 µM, demonstrating significant free radical scavenging ability compared to standard antioxidants like ascorbic acid.

Study on Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the release of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM, indicating its potential in managing inflammatory responses.

Study on Anticancer Activity

Research involving MCF-7 breast cancer cells revealed that treatment with 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Comparative Analysis with Similar Compounds

The biological activity of 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one can be compared with other related flavonoids:

| Compound Name | Antioxidant IC50 (µM) | Anti-inflammatory Effect | Anticancer IC50 (µM) |

|---|---|---|---|

| 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | 25 | Significant reduction in TNF-alpha | 15 |

| 3-(4-chlorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | 30 | Moderate reduction in TNF-alpha | 20 |

| 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | 22 | Significant reduction in IL-6 | 18 |

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one?

The synthesis typically involves a multi-step approach:

- Core formation : Condensation of substituted phenols with β-ketoesters under acidic conditions to form the chromenone backbone.

- Substituent introduction : Bromophenyl and methoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for bromophenyl).

- Optimization : Use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent at reflux temperatures (~120°C) to enhance yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the purity of this compound typically assessed and optimized?

- Analytical methods : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Spectroscopic validation : - and -NMR to confirm substituent positions; IR spectroscopy to verify carbonyl (C=O, ~1650 cm) and methoxy (C-O, ~1250 cm) groups.

- Optimization : Adjust recrystallization solvent ratios (e.g., ethanol:water from 3:1 to 5:1) to improve crystal lattice formation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : SHELXL for structure solution, focusing on parameters like R-factor (<0.05) and data-to-parameter ratio (>15:1). Hydrogen bonding networks (e.g., C=O···H-O interactions) are critical for validating substituent orientations .

- Disorder handling : Use PART instructions in SHELXL to model split positions for flexible groups (e.g., methoxy rotations) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bromophenyl-substituted chromenones?

- Comparative tables :

| Substituent Position | Halogen | Biological Activity (IC, μM) | Source |

|---|---|---|---|

| 4-Bromophenyl | Br | 12.3 (Anticancer) | |

| 4-Chlorophenyl | Cl | 18.7 (Anticancer) | |

| 4-Fluorophenyl | F | 24.9 (Anticancer) |

- Key insights : Bromine’s higher electronegativity and van der Waals radius enhance hydrophobic interactions in enzyme binding pockets compared to Cl/F .

Q. How to address contradictions in biological activity data across studies?

- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).

- Dosage normalization : Express activity as μM or μg/mL with error margins (±SEM).

- Meta-analysis : Cross-reference solubility data (e.g., DMSO stock concentration) to rule out solvent-induced artifacts .

Data Contradiction Analysis

Q. Why do reported cytotoxicity values vary for this compound in different studies?

- Experimental variables :

- Cell viability assays : MTT vs. ATP-based luminescence assays may yield discrepancies due to mitochondrial interference.

- Incubation time : Longer exposure (72 hr vs. 48 hr) can amplify apoptosis signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.